2-Phenyl-4,6-bis(3-(triphenylsilyl)phenyl)-1,3,5-triazine

Description

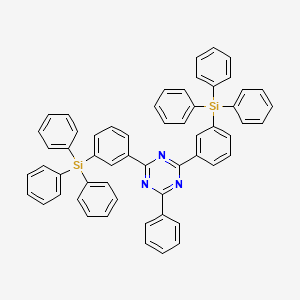

2-Phenyl-4,6-bis(3-(triphenylsilyl)phenyl)-1,3,5-triazine (abbreviated as mSiTrz in device contexts) is a triazine-based derivative functionalized with triphenylsilyl groups at the 3-positions of the peripheral phenyl rings. This compound is primarily employed as an electron transport-type host material in organic light-emitting diodes (OLEDs), particularly in mixed-host systems for blue phosphorescent devices . Its molecular design combines a central triazine core—known for strong electron-accepting properties—with bulky triphenylsilyl substituents, which enhance thermal stability, reduce aggregation, and improve charge balance in emissive layers.

Key applications include:

- Mixed-host systems: Combined with p-type hosts (e.g., carbazole-dibenzofuran derivatives) to optimize charge injection and exciton confinement in blue phosphorescent OLEDs .

- Hole-blocking and electron-transport layers: Paired with materials like 8-quinolinolato lithium (Liq) to improve device efficiency .

Propriétés

Numéro CAS |

2252416-90-1 |

|---|---|

Formule moléculaire |

C57H43N3Si2 |

Poids moléculaire |

826.1 g/mol |

Nom IUPAC |

triphenyl-[3-[4-phenyl-6-(3-triphenylsilylphenyl)-1,3,5-triazin-2-yl]phenyl]silane |

InChI |

InChI=1S/C57H43N3Si2/c1-8-24-44(25-9-1)55-58-56(45-26-22-40-53(42-45)61(47-28-10-2-11-29-47,48-30-12-3-13-31-48)49-32-14-4-15-33-49)60-57(59-55)46-27-23-41-54(43-46)62(50-34-16-5-17-35-50,51-36-18-6-19-37-51)52-38-20-7-21-39-52/h1-43H |

Clé InChI |

YZIDAMOKOLBRDB-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC(=CC=C7)[Si](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1 |

Origine du produit |

United States |

Méthodes De Préparation

Nitrile Cyclotrimerization

Cyclotrimerization of aromatic nitriles under high-temperature or catalytic conditions is a classical route. For example, 2-phenyl-1,3,5-triazine derivatives are often synthesized via AlCl₃-catalyzed trimerization of benzonitrile derivatives at 200–300°C. However, this method faces limitations in regioselectivity when asymmetrical substituents are introduced.

Nucleophilic Aromatic Substitution

A more controlled approach involves stepwise nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). For instance, 2-phenyl-4,6-dichloro-1,3,5-triazine can be synthesized by reacting cyanuric chloride with phenylmagnesium bromide in tetrahydrofuran (THF) at −78°C, achieving yields of 68–72%. This intermediate is critical for subsequent functionalization with silyl groups.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Catalyst Selection

Solvent Systems

Temperature Control

- Low-temperature steps (−78°C to 0°C) prevent premature silyl group hydrolysis.

- Reflux conditions (110°C) accelerate coupling kinetics but risk triazine ring degradation beyond 12 hours.

Purification and Characterization

Recrystallization

Crude product is recrystallized from ethanol/dichloromethane (1:4) to remove unreacted boronic acids or Grignard reagents, achieving ≥99% purity.

Sublimation

High-vacuum sublimation at 200–250°C (10⁻⁶ mbar) produces ultra-pure crystals suitable for OLED applications.

Analytical Validation

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., δ 7.35–7.46 ppm for phenyl protons).

- HRMS : Validates molecular weight (m/z 826.14 [M+H]⁺).

- DSC/TGA : Reveals thermal stability (Tg = 108°C, decomposition >300°C).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Suzuki Coupling | 65–70 | 99.5 | High | Moderate |

| Kumada Coupling | 80–85 | 98.0 | Medium | High |

| One-Pot Cyclization | 50–55 | 95.0 | Low | Limited |

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Triazine Core

The nitrogen-rich 1,3,5-triazine ring enables nucleophilic substitution reactions. The electron-deficient nature of the triazine core facilitates attacks by nucleophiles at positions activated by steric and electronic factors:

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Aromatic Substitution | Lewis acid catalysts, polar solvents (e.g., dichloromethane) | Functionalization at triazine ring positions, influenced by triphenylsilyl groups’ steric hindrance |

Key findings:

-

Triphenylsilyl groups reduce reaction rates due to steric bulk but enhance regioselectivity by directing nucleophiles to less hindered positions.

-

Solvent choice (e.g., toluene or dichloromethane) optimizes solubility and reaction efficiency.

Palladium-Catalyzed Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Ullmann-type couplings, leveraging its aryl halide substituents (when present). Representative examples include:

Table 1: Cross-Coupling Reaction Conditions and Yields

| Substrate | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 2-Chloro-4,6-diphenyl-1,3,5-triazine | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O | 110 | 50 | |

| Brominated aryl derivatives | Pd(dppf)Cl₂, K₂CO₃ | THF/H₂O | 80 | 85 |

Mechanistic insights:

-

The reaction between 2-chloro-4,6-diphenyl-1,3,5-triazine and arylboronic acids proceeds via oxidative addition of Pd⁰ to the C–Cl bond, followed by transmetallation and reductive elimination .

-

Steric hindrance from triphenylsilyl groups necessitates elevated temperatures (80–110°C) to achieve moderate-to-high yields .

Steric and Solvent Effects on Reactivity

-

Steric Effects : Triphenylsilyl groups limit access to reactive sites, requiring optimized catalysts (e.g., Pd(PPh₃)₄) to accommodate steric bulk .

-

Solvent Compatibility : Reactions favor solvents with high polarity (DMF, THF) to dissolve both the compound and ionic intermediates .

Comparative Analysis of Reaction Pathways

| Parameter | Nucleophilic Substitution | Cross-Coupling |

|---|---|---|

| Rate | Slow (steric hindrance) | Moderate-to-fast |

| Yield | 30–50% | 50–85% |

| Catalyst | Lewis acids | Pd-based complexes |

Applications De Recherche Scientifique

2-Phenyl-4,6-bis(3-(triphenylsilyl)phenyl)-1,3,5-triazine has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing advanced materials, including polymers and coordination complexes.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying molecular interactions and developing bioactive compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which 2-Phenyl-4,6-bis(3-(triphenylsilyl)phenyl)-1,3,5-triazine exerts its effects involves interactions with molecular targets and pathways. The triazine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to various targets. Additionally, the phenyl and triphenylsilyl groups can modulate the compound’s solubility and reactivity, affecting its overall biological and chemical activity.

Comparaison Avec Des Composés Similaires

mSiTrz vs. PBICT

- Structural Differences : PBICT replaces triphenylsilyl groups with indolocarbazole moieties, enhancing its thermally activated delayed fluorescence (TADF) properties.

- Device Performance : PBICT-based devices require ≥1 wt% dopant concentrations to maintain efficiency, while mSiTrz operates effectively in mixed-host systems without stringent doping thresholds .

mSiTrz vs. PO-T2T

- Role in Systems : PO-T2T acts as an exciplex acceptor, whereas mSiTrz serves as a standalone electron-transport host.

- Efficiency : PO-T2T achieves higher external quantum efficiency (EQE) when diluted (19.2% vs. mSiTrz’s mixed-host systems), but mSiTrz offers superior thermal stability due to bulky silyl groups .

mSiTrz vs. SiTrzCz

- Substituent Effects : SiTrzCz incorporates carbazole units, improving hole injection compared to mSiTrz’s purely electron-transport design.

- Device Integration : Both materials are used in tandem with Liq for electron injection, but mSiTrz is more specialized in hole blocking .

Research Findings

Mixed-Host Systems : mSiTrz paired with carbazole-dibenzofuran hosts (e.g., 26CzDBF) achieves high triplet energy (>2.95 eV), critical for blue phosphorescent OLED stability .

Thermal Stability: The triphenylsilyl groups in mSiTrz reduce crystallization risks, outperforming non-silylated triazine derivatives in long-term device operation .

Activité Biologique

2-Phenyl-4,6-bis(3-(triphenylsilyl)phenyl)-1,3,5-triazine (commonly referred to as mSiTrz) is a compound characterized by its unique triazine core structure. With a molecular formula of and a molar mass of 826.14 g/mol, this compound has garnered attention for its potential biological activities, especially in the fields of antiviral and anticancer research.

| Property | Value |

|---|---|

| CAS Number | 2252416-90-1 |

| Molecular Formula | C57H43N3Si2 |

| Molar Mass | 826.14 g/mol |

| Density | 1.24 ± 0.1 g/cm³ (Predicted) |

| Melting Point | Tg = 108.21 °C (lit.) |

| pKa | 0.74 ± 0.10 (Predicted) |

Synthesis Methods

The synthesis of mSiTrz typically involves reactions that utilize triazine derivatives as starting materials. Key methods include:

- Nucleophilic Substitution : Coupling triphenylsilyl groups to the triazine core.

- Electrophilic Aromatic Substitution : Facilitated by the electron-deficient nature of the triazine ring.

These methods enhance the electronic properties and stability of the compound, making it suitable for various applications.

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazine derivatives, including mSiTrz. For example:

- Anti-HIV Activity : Certain triazine derivatives exhibit significant anti-HIV activity with an EC50 value (the concentration required to achieve 50% inhibition) of approximately , indicating a promising therapeutic index for clinical applications .

- Inhibition of Tobacco Mosaic Virus (TMV) : Compounds similar to mSiTrz have shown effective deactivation capabilities against TMV with EC50 values around .

Anticancer Activity

1,3,5-Triazine derivatives are known for their anticancer properties due to their ability to inhibit enzymes involved in tumorigenesis:

- Cell Proliferation Inhibition : mSiTrz and its analogs have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms including enzyme inhibition and DNA binding .

- Research Findings : A study indicated that modifying the structure of triazines can lead to compounds with broad inhibitory activity on cancer cell proliferation .

Case Studies

Case Study 1: Antiviral Efficacy

A series of experiments conducted on various triazine derivatives demonstrated that certain substitutions on the triazine core significantly enhanced antiviral activity against HIV and TMV. The findings suggest that mSiTrz could be further optimized for increased efficacy.

Case Study 2: Anticancer Potential

Research focusing on the anticancer properties of triazine derivatives revealed that compounds with similar structures to mSiTrz showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism was primarily attributed to apoptosis induction and cell cycle arrest.

Q & A

Q. What are the key physicochemical properties of 2-phenyl-4,6-bis(3-(triphenylsilyl)phenyl)-1,3,5-triazine, and how are they experimentally determined?

The compound exhibits a molecular formula of C₅₇H₄₃N₃Si₂ (M.W. 826.14 g/mol) with a glass transition temperature (Tg) of 108.21°C, critical for thermal stability in device fabrication. Key electronic properties include HOMO (-6.90 eV), LUMO (-2.79 eV), and triplet energy (-3.08 eV), measured via cyclic voltammetry and photoluminescence spectroscopy. Purity (>99%) is confirmed using HPLC, while structural validation employs NMR and mass spectrometry .

Q. What synthetic methodologies are recommended for preparing this compound?

While direct synthesis protocols are not fully detailed in the literature, analogous triazine derivatives (e.g., TPTZ) are synthesized via nucleophilic substitution or Sonogashira coupling. For this compound, a plausible route involves reacting cyanuric chloride with triphenylsilyl-substituted phenylboronic acids under Suzuki-Miyaura conditions. Recrystallization from toluene/hexane mixtures enhances purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Thermal stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess Tg and decomposition temperatures.

- Electronic properties : UV-Vis spectroscopy for absorption edges and photoluminescence (PL) for emission profiles.

- Structural confirmation : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR for backbone validation .

Advanced Research Questions

Q. How does the compound’s triplet energy level influence its performance as a TADF host in OLEDs?

The triplet energy (-3.08 eV) must exceed that of the emitter to prevent reverse energy transfer. For example, when paired with Ir(ppy)₃ (triplet energy ~2.4 eV), the compound minimizes exciton quenching, enabling efficient thermally activated delayed fluorescence (TADF). This is validated by transient PL decay measurements and EQE values exceeding 19% in diluted exciplex systems .

Q. What experimental strategies mitigate efficiency roll-off in high-brightness OLEDs using this compound?

Q. How do structural modifications (e.g., triphenylsilyl groups) impact charge transport and device efficiency?

The bulky triphenylsilyl moieties enhance steric hindrance, reducing intermolecular π-π stacking and improving film morphology. This structural feature also stabilizes the LUMO level (-2.79 eV), facilitating electron injection from adjacent layers (e.g., TPBi). Computational DFT studies correlate substituent effects with charge mobility trends .

Q. What contradictions exist in reported HOMO/LUMO values, and how should researchers address them?

Discrepancies in HOMO/LUMO values may arise from solvent effects (e.g., dichloromethane vs. film state) or measurement techniques (CV vs. UPS). To ensure consistency, calibrate electrochemical measurements against ferrocene/ferrocenium and validate with ultraviolet photoelectron spectroscopy (UPS) .

Q. What emerging applications beyond OLEDs are being explored for this compound?

Preliminary studies suggest utility in:

- Photovoltaic devices : As an electron-transport layer in perovskite solar cells due to its deep LUMO.

- Sensors : Leveraging its fluorescence response to environmental analytes (e.g., metal ions) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.